Cas no 53969-01-0 (Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel-)

Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel- structure
53969-01-0 structure
Product name:Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel-
CAS No:53969-01-0
MF:C26H18O13
MW:538.413328647614
CID:373991
PubChem ID:139589187

Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-,methyl ester, (2R,4S)-rel-
    • methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
    • Purpuromycin
    • Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylicacid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahy
    • 4,5',8',9-Tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylic acid methyl ester
    • Spiro[benzo[1,2-b:5,4-c']dipyran-2(3H),2'(3'H)-naphtho[2,3-b]furan]-7-carboxylic acid, 4,5',8',9-tetrahydro-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-, methyl ester, (2R,4S)-rel-
    • Inchi: 1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3
    • InChI Key: VGXVKHPGBHVPMW-UHFFFAOYSA-N
    • SMILES: C12(CC(C3C=C4C=C(C(=O)OC)OC(=O)C4=C(O)C=3O1)O)OC1C(O)=C3C(=O)C(OC)=CC(=O)C3=C(O)C=1C2

Computed Properties

  • Exact Mass: 538.07464
  • Monoisotopic Mass: 538.07474062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 3
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 195Ų
  • XLogP3: 3.2

Experimental Properties

  • PSA: 195.35

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.